1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-
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Overview
Description
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
The synthesis of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves several steps. One common synthetic route includes the hydrogenation of indene derivatives followed by functional group modifications to introduce the hydroxyl and pentanol groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form corresponding halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- include:
1H-Indene-1-pentanol, 4-(bromomethylene)octahydro-α,α,ε,7a-tetramethyl-: This compound has a bromomethylene group instead of a hydroxyl group, leading to different reactivity and applications.
1H-Indene-1-pentanol, octahydro-4-hydroxy-ε,7a-dimethyl-α,α-bis(trifluoromethyl)-:
The uniqueness of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H34O2 |
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Molecular Weight |
282.5 g/mol |
IUPAC Name |
(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C18H34O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-16,19-20H,5-12H2,1-4H3/t13?,14?,15?,16?,18-/m1/s1 |
InChI Key |
MSIPWWGBPPHCBZ-ZHEFSGTFSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
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